molecular formula C16H29N3O5S B1667290 Biotin-PEG3-alcohol CAS No. 289714-02-9

Biotin-PEG3-alcohol

Cat. No.: B1667290
CAS No.: 289714-02-9
M. Wt: 375.5 g/mol
InChI Key: JMPJDHGWKSPEEE-YDHLFZDLSA-N
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Description

Biotin-PEG3-alcohol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and a terminal hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

Biotin-PEG3-alcohol is a compound that contains a biotin group and a terminal primary hydroxyl . Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .

Mode of Action

The biotin group in this compound can interact with its targets, which are primarily enzymes involved in metabolic processes. Biotin is necessary for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The PEG3-alcohol part of the molecule provides a linker that can react with a variety of functional groups .

Biochemical Pathways

Biotin, the active component of this compound, plays a significant role in several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT). The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

Pharmacokinetics

The peg spacer arm in the molecule is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could potentially enhance the bioavailability of the compound.

Result of Action

The result of this compound’s action is the facilitation of various metabolic functions. As a coenzyme, biotin participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . These reactions are essential for the normal functioning of cells and the overall metabolism of the organism.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups in the environment could potentially interact with the terminal primary hydroxyl of the molecule . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG3-alcohol can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal hydroxyl group. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJDHGWKSPEEE-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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